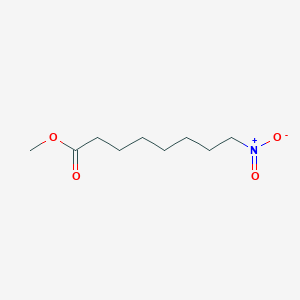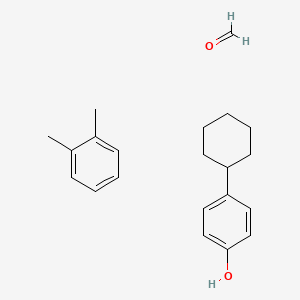![molecular formula C14H9ClFNS B14610997 {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile CAS No. 60810-64-2](/img/structure/B14610997.png)
{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile is an organic compound characterized by the presence of a chloro-fluoro-substituted phenyl group attached to a sulfanylphenyl acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile typically involves the reaction of 4-chloro-3-fluorothiophenol with 2-bromoacetophenone under basic conditions to form the intermediate compound. This intermediate is then subjected to a nucleophilic substitution reaction with sodium cyanide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
Chemistry
In chemistry, {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for efficacy and safety in treating various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for specialized applications .
作用機序
The mechanism of action of {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
- {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetamide
- {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}ethanol
- {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}methanol
Uniqueness
{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
60810-64-2 |
|---|---|
分子式 |
C14H9ClFNS |
分子量 |
277.7 g/mol |
IUPAC名 |
2-[2-(4-chloro-3-fluorophenyl)sulfanylphenyl]acetonitrile |
InChI |
InChI=1S/C14H9ClFNS/c15-12-6-5-11(9-13(12)16)18-14-4-2-1-3-10(14)7-8-17/h1-6,9H,7H2 |
InChIキー |
OMQHFMVDSMBRIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC#N)SC2=CC(=C(C=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)

![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)

![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)


![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
